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Compound of Interest

Compound Name: 3-Fluoro-4-chlorobenzyl chloride

CAS No.: 160658-68-4

Cat. No.: B1586334

Get Quote

Executive Summary & Compound Identity
3-Fluoro-4-chlorobenzyl chloride is a critical halogenated building block used in the

synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly for

introducing the metabolically stable 3-fluoro-4-chlorophenyl moiety. Precise spectroscopic

validation is required to distinguish it from its structural isomers (e.g., 2-fluoro-4-chlorobenzyl

chloride) which possess distinct reactivity and biological profiles.
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Attribute Specification

IUPAC Name 1-(Chloromethyl)-4-chloro-3-fluorobenzene

CAS Number 160658-68-4

Molecular Formula

C

H

Cl

F

Molecular Weight 179.02 g/mol

Physical State Clear, colorless to pale yellow liquid

Boiling Point ~214 °C (Predicted)

Synthesis & Impurity Profiling
Understanding the synthetic origin is essential for interpreting the spectroscopic data,

particularly for identifying characteristic impurities.[1][2]

Synthetic Route
The standard industrial preparation involves the radical chlorination of 3-fluoro-4-chlorotoluene.

This process dictates the impurity profile seen in raw spectra.[1]
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Figure 1: Synthetic pathway and potential impurity generation. Over-chlorination leads to the

benzal chloride derivative, detectable by a downfield shift in proton NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the coupling of the fluorine atom (

F, spin 1/2) with both protons and carbons.[1]

H NMR (Proton NMR)
Solvent: CDCl

(7.26 ppm reference) | Frequency: 400 MHz[1]

The spectrum exhibits a characteristic ABX-type aromatic system modified by fluorine coupling.

[1]

Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

Hz)

7.38 - 7.42 Triplet (approx) 1H H-5 (Ar-H) ,

7.18 - 7.22
Doublet of

Doublets
1H H-2 (Ar-H)

(Ortho),

(Meta)

7.10 - 7.14 Multiplet 1H H-6 (Ar-H) ,

4.56 Singlet 2H
-CH

Cl

May show fine

splitting (

)
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The Benzylic Singlet (4.56 ppm): This is the diagnostic peak for the chloromethyl group.[1] If

hydrolysis occurs (degradation to alcohol), this peak shifts upfield to ~4.7 ppm (broadened).

[1] If over-chlorination occurs (impurity B), a singlet appears downfield at ~6.5-7.0 ppm.[1]

Fluorine Coupling: The proton at position 2 (H-2) is "sandwiched" between the chloromethyl

group and the fluorine, resulting in a distinct doublet of doublets due to strong ortho-fluorine

coupling.

C NMR (Carbon NMR)
Solvent: CDCl

(77.16 ppm reference)

Fluorine coupling (

,

) splits the aromatic carbon signals into doublets.[1]

Shift (

ppm)
Multiplicity (Hz) Assignment

158.5 Doublet ~248 C-3 (C-F ipso)

137.8 Doublet ~6 C-1 (Quaternary)

130.5 Singlet/Doublet ~0 C-4 (C-Cl)

129.8 Doublet ~4 C-5 (Aromatic CH)

124.2 Doublet ~18 C-6 (Aromatic CH)

116.8 Doublet ~24 C-2 (Aromatic CH)

45.2 Singlet -
-CH

Cl (Benzylic)

Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV)
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The mass spectrum is dominated by the isotopic signature of two chlorine atoms (

Cl and

Cl).[1][3]

Isotopic Pattern Analysis
The molecular ion (M

) cluster will exhibit a characteristic intensity ratio of approximately 9:6:1 due to the presence of
two chlorine atoms (one on the ring, one in the side chain).[1][3]

m/z 178: M

(

Cl,

Cl) — Base peak relative intensity ~100%[1]

m/z 180: M+2 (

Cl,

Cl) — Relative intensity ~65%[1]

m/z 182: M+4 (

Cl,

Cl) — Relative intensity ~10%[1]

Fragmentation Pathway[1][4][5]
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Figure 2: Primary fragmentation pathway. The loss of the benzylic chlorine is the most

favorable energetic pathway, creating the stabilized 3-fluoro-4-chlorobenzyl cation (m/z 143).

Infrared Spectroscopy (FT-IR)
Method: Neat liquid film (ATR)

The IR spectrum confirms the functional groups without interference from solvent bands.[1]
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Wavenumber (cm

)
Intensity Vibrational Mode

3050 - 3090 Weak C-H Stretching (Aromatic)

2950 - 2980 Weak
C-H Stretching (Aliphatic -CH

-)

1580, 1485 Medium
C=C Ring Stretching (Aromatic

skeletal)

1260 Strong C-F Stretching (Aryl Fluoride)

1050 - 1100 Medium In-plane C-H Bending

810 - 830 Strong
C-H Out-of-plane Bending

(1,2,4-trisubstituted ring)

680 - 750 Strong C-Cl Stretching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1586334/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-3-fluoro-4-chlorobenzyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/2757543
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorotoluene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorotoluene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2719406&Mask=80
https://webbook.nist.gov/chemistry
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorotoluene
https://www.benchchem.com/product/b1586334?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. kgroup.du.edu [kgroup.du.edu]

3. pdf.benchchem.com [pdf.benchchem.com]

4. 3-Chloro-4-methylbenzyl chloride [webbook.nist.gov]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 3-
Fluoro-4-chlorobenzyl chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586334/docs#comprehensive-spectroscopic-
characterization-3-fluoro-4-chlorobenzyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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